![molecular formula C20H13ClN4O3 B6579336 4-chloro-3-nitro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide CAS No. 850930-93-7](/img/structure/B6579336.png)
4-chloro-3-nitro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide
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Description
“4-chloro-3-nitro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide” is a chemical compound with the linear formula C18H12ClN3O2 . It belongs to the class of compounds known as imidazo[1,2-a]pyridines, which have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized using a solvent- and catalyst-free method. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is reasonably fast, very clean, high yielding, simple to work up, and environmentally benign .Chemical Reactions Analysis
The typical procedure for the synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .Scientific Research Applications
- Imidazo[1,2-a]pyridines, including this compound, have attracted attention for their antiviral potential . Researchers have explored their efficacy against various viruses, aiming to develop novel antiviral agents.
- Some imidazo[1,2-a]pyridines exhibit antiulcer activity . Researchers have explored their effects on gastric mucosal protection and healing.
- Imidazo[1,2-a]pyridines have been investigated as potential antibacterial agents . Their activity against bacterial pathogens could lead to new antibiotics.
- This compound class has been described as cyclin-dependent kinase (CDK) inhibitors . CDKs play a crucial role in cell cycle regulation and cancer progression.
- Imidazo[1,2-a]pyridines have been explored as calcium channel blockers . These compounds modulate calcium influx, affecting cellular processes.
- Some imidazo[1,2-a]pyridines interact with GABA A receptors . These receptors play a role in neurotransmission and anxiety regulation.
Antiviral Activity
Antiulcer Properties
Antibacterial Applications
Anticancer Potential
Calcium Channel Blockers
GABA A Receptor Modulation
If you’d like more information on any specific field or need additional details, feel free to ask .
properties
IUPAC Name |
4-chloro-3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN4O3/c21-15-10-9-14(12-16(15)25(27)28)20(26)23-19-18(13-6-2-1-3-7-13)22-17-8-4-5-11-24(17)19/h1-12H,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWXJOHDVASOOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-nitro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide |
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